molecular formula C8H8N2O B065110 Furo[2,3-c]pyridine-7-methanamine CAS No. 193750-83-3

Furo[2,3-c]pyridine-7-methanamine

Cat. No. B065110
M. Wt: 148.16 g/mol
InChI Key: AACZJEXMQIRJJB-UHFFFAOYSA-N
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Description

Furo[2,3-c]pyridine-7-methanamine is a chemical compound with the molecular formula C8H8N2O . It has been used in the construction of an AIE-active photosensitizer named LIQ-TF .


Synthesis Analysis

The synthesis of a furo[2,3-c]pyridine-based photosensitizer, named LIQ-TF, involved an Rh-catalyzed tandem reaction . This reaction was part of a four-step tandem process that included C–H activation, Lossen rearrangement, annulation, and lactonization .

properties

IUPAC Name

furo[2,3-c]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACZJEXMQIRJJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=CO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441975
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[2,3-c]pyridine-7-methanamine

CAS RN

193750-83-3
Record name Furo[2,3-c]pyridine-7-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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